molecular formula C16H15N7O3 B10898294 (2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide

(2Z)-3-(1-methyl-1H-pyrazol-4-yl)-2-(4-nitro-1H-pyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide

Cat. No.: B10898294
M. Wt: 353.34 g/mol
InChI Key: BPGJMTBHNSICRQ-UUASQNMZSA-N
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Description

(Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYLMETHYL)-2-PROPENAMIDE: is a synthetic organic compound characterized by its complex structure, which includes pyrazole and pyridine rings. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYLMETHYL)-2-PROPENAMIDE typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Rings: The pyrazole rings can be synthesized through the cyclization of hydrazines with 1,3-diketones under acidic or basic conditions.

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be accomplished by reacting the pyrazole derivatives with an appropriate acyl chloride or anhydride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrazole ring, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitro group on the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), tin(II) chloride (SnCl₂)

    Substitution: Sodium hydride (NaH), alkyl halides

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Amino derivatives

    Substitution: Alkylated pyrazole derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYLMETHYL)-2-PROPENAMIDE is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYLMETHYL)-2-PROPENAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYLMETHYL)-2-PROPENAMIDE: The E-isomer of the compound, which may have different biological activities and properties.

    3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYLMETHYL)-2-PROPENAMIDE: A similar compound without the Z-configuration, which could affect its reactivity and interactions.

Uniqueness

The Z-configuration of (Z)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-(4-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-PYRIDYLMETHYL)-2-PROPENAMIDE imparts unique spatial properties that can influence its binding affinity and specificity towards molecular targets. This makes it distinct from its E-isomer and other structurally similar compounds.

Properties

Molecular Formula

C16H15N7O3

Molecular Weight

353.34 g/mol

IUPAC Name

(Z)-3-(1-methylpyrazol-4-yl)-2-(4-nitropyrazol-1-yl)-N-(pyridin-4-ylmethyl)prop-2-enamide

InChI

InChI=1S/C16H15N7O3/c1-21-10-13(8-19-21)6-15(22-11-14(9-20-22)23(25)26)16(24)18-7-12-2-4-17-5-3-12/h2-6,8-11H,7H2,1H3,(H,18,24)/b15-6-

InChI Key

BPGJMTBHNSICRQ-UUASQNMZSA-N

Isomeric SMILES

CN1C=C(C=N1)/C=C(/C(=O)NCC2=CC=NC=C2)\N3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

CN1C=C(C=N1)C=C(C(=O)NCC2=CC=NC=C2)N3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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